molecular formula C10H20N2O2 B12493943 N,N',2-trimethyl-N'-(2-methylpropanoyl)propanehydrazide

N,N',2-trimethyl-N'-(2-methylpropanoyl)propanehydrazide

Cat. No.: B12493943
M. Wt: 200.28 g/mol
InChI Key: XMZVSDKFHJNDNV-UHFFFAOYSA-N
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Description

N,N’,2-trimethyl-N’-(2-methylpropanoyl)propanehydrazide is a chemical compound with a complex structure that includes multiple methyl groups and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,2-trimethyl-N’-(2-methylpropanoyl)propanehydrazide typically involves the reaction of 2-methylpropanoyl chloride with N,N’,2-trimethylpropanehydrazide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N,N’,2-trimethyl-N’-(2-methylpropanoyl)propanehydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Post-reaction, the compound is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’,2-trimethyl-N’-(2-methylpropanoyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted hydrazides.

Scientific Research Applications

N,N’,2-trimethyl-N’-(2-methylpropanoyl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’,2-trimethyl-N’-(2-methylpropanoyl)propanehydrazide involves its interaction with molecular targets through its hydrazide functional group. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
  • N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium

Uniqueness

N,N’,2-trimethyl-N’-(2-methylpropanoyl)propanehydrazide is unique due to its specific structural features, such as the presence of multiple methyl groups and a hydrazide functional group

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N,N',2-trimethyl-N'-(2-methylpropanoyl)propanehydrazide

InChI

InChI=1S/C10H20N2O2/c1-7(2)9(13)11(5)12(6)10(14)8(3)4/h7-8H,1-6H3

InChI Key

XMZVSDKFHJNDNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)N(C)C(=O)C(C)C

Origin of Product

United States

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